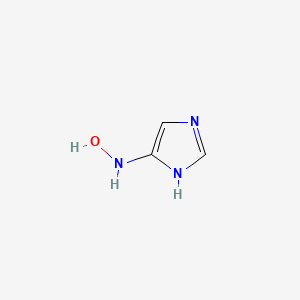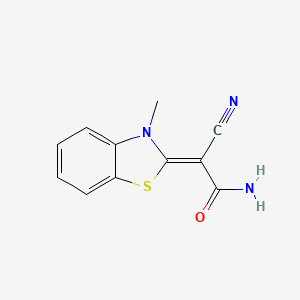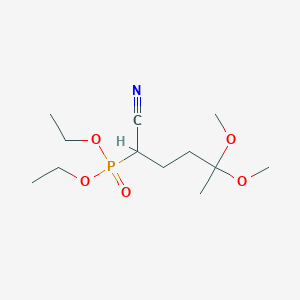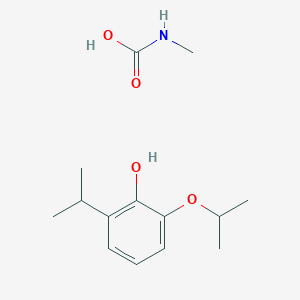
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis and its potential biological activities. The structure consists of an oxazolidinone ring substituted with a benzyl group at the 4-position and a cinnamoyl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced at the 4-position through a nucleophilic substitution reaction.
Addition of the Cinnamoyl Group: The cinnamoyl group is added at the 3-position via an acylation reaction using cinnamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cinnamoyl group to a phenylpropyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl oxides and cinnamoyl oxides.
Reduction: Formation of (4S)-4-benzyl-3-(3-phenylpropyl)-1,3-oxazolidin-2-one.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
科学研究应用
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a chiral auxiliary, facilitating the formation of chiral centers in target molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
(4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one: Similar structure but with a phenyl group instead of a benzyl group.
(4S)-4-methyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and cinnamoyl groups enhances its utility in asymmetric synthesis and potential biological activities.
属性
CAS 编号 |
133812-18-7 |
|---|---|
分子式 |
C19H17NO3 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
(4S)-4-benzyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H17NO3/c21-18(12-11-15-7-3-1-4-8-15)20-17(14-23-19(20)22)13-16-9-5-2-6-10-16/h1-12,17H,13-14H2/t17-/m0/s1 |
InChI 键 |
JWRBSVRDVDBQOA-KRWDZBQOSA-N |
手性 SMILES |
C1[C@@H](N(C(=O)O1)C(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3 |
规范 SMILES |
C1C(N(C(=O)O1)C(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)

![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)
![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)
![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)


![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)





